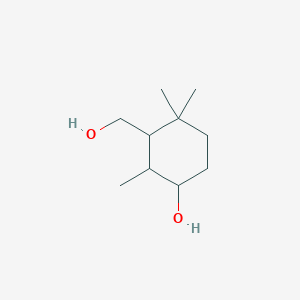
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is an organic compound with a unique structure that includes a hydroxymethyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol typically involves the hydroxymethylation of 2,4,4-trimethylcyclohexan-1-ol. This reaction can be carried out using formaldehyde in the presence of a basic catalyst. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and a basic catalyst in a continuous flow reactor to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-2,4,4-trimethylcyclohexan-1-ol.
Reduction: Formation of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexanol.
Substitution: Formation of substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biological systems.
Hydroxymethylated indoles: Used in various biological and chemical applications
Uniqueness
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is unique due to its specific structure, which combines a cyclohexane ring with a hydroxymethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62994-82-5 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h7-9,11-12H,4-6H2,1-3H3 |
Clave InChI |
HBPPCESXPLWVER-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCC(C1CO)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



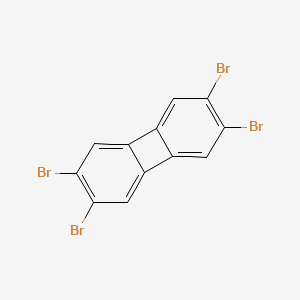
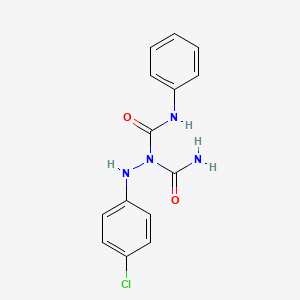



![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
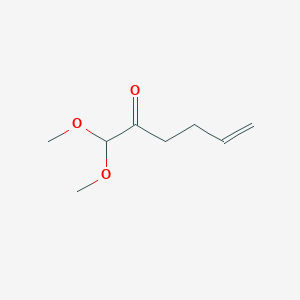
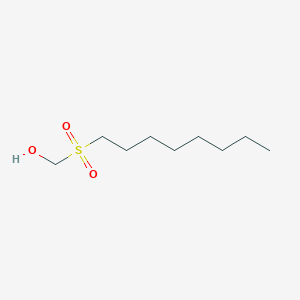
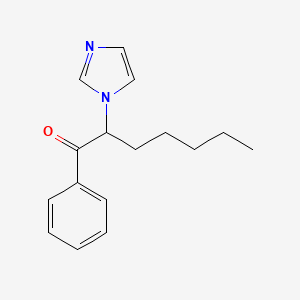

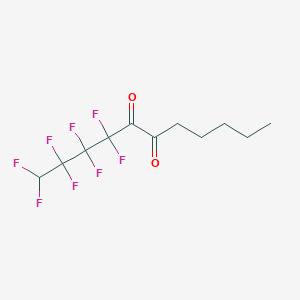
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
